molecular formula C10H8F6 B1390666 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene CAS No. 1138445-49-4

4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene

Cat. No. B1390666
M. Wt: 242.16 g/mol
InChI Key: XMWMPCNTJXSYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene”, also known as DPF-4, is a halogenated organic compound that belongs to the family of fluorinated benzenes. It is used in proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C10H9F5, and it has a molecular weight of 224.17 .

Scientific Research Applications

Photochemical Studies

Studies have examined the photochemical properties of fluoro(trifluoromethyl)benzenes, which share structural similarities with 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene. These studies highlighted the fluorescence spectra, quenching of singlet state emission, and photophysical processes at various wavelengths, revealing the complex interactions and photochemical behavior of these compounds in the gas phase (Al-ani, 1973) (Al-ani, 1973).

Fluorination Processes

Research on the fluorination of benzene compounds, including those structurally related to 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene, has been conducted. This includes exploring fluorination over potassium tetrafluorocobaltate and studying the products and mechanistic implications of the process, which can provide insights into the reactivity and potential transformations of such compounds (Parsons, 1972).

Synthesis and Characterization

Efforts in the synthesis and characterization of compounds related to 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene have been noted. This includes the preparation of cyclopropabenzenes and cations, studies on hyperbranched poly(arylene ether)s using activated trifluoro monomers, and the development of environmentally friendly methods for synthesizing intermediates for other compounds (Müller & Rodriguez, 1986) (Banerjee et al., 2009) (Tong-bin, 2012).

properties

IUPAC Name

4-(1,1-difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6/c1-2-9(12,13)6-3-4-8(11)7(5-6)10(14,15)16/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWMPCNTJXSYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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